Cas no 851805-26-0 (2-(4-ethoxyphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one)

2-(4-ethoxyphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one structure
851805-26-0 structure
Product name:2-(4-ethoxyphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
CAS No:851805-26-0
MF:C21H24N2O2S
MW:368.492464065552
CID:6503461

2-(4-ethoxyphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(4-ethoxyphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
    • Ethanone, 1-[4,5-dihydro-2-[[(4-methylphenyl)methyl]thio]-1H-imidazol-1-yl]-2-(4-ethoxyphenyl)-
    • Inchi: 1S/C21H24N2O2S/c1-3-25-19-10-8-17(9-11-19)14-20(24)23-13-12-22-21(23)26-15-18-6-4-16(2)5-7-18/h4-11H,3,12-15H2,1-2H3
    • InChI Key: HSAMOJQRFVNNJZ-UHFFFAOYSA-N
    • SMILES: C(=O)(N1C(SCC2=CC=C(C)C=C2)=NCC1)CC1=CC=C(OCC)C=C1

Experimental Properties

  • Density: 1.16±0.1 g/cm3(Predicted)
  • Boiling Point: 526.8±60.0 °C(Predicted)
  • pka: 2.28±0.60(Predicted)

2-(4-ethoxyphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0630-1269-30mg
2-(4-ethoxyphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
851805-26-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0630-1269-2μmol
2-(4-ethoxyphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
851805-26-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0630-1269-10μmol
2-(4-ethoxyphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
851805-26-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0630-1269-50mg
2-(4-ethoxyphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
851805-26-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0630-1269-75mg
2-(4-ethoxyphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
851805-26-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0630-1269-20mg
2-(4-ethoxyphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
851805-26-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0630-1269-5μmol
2-(4-ethoxyphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
851805-26-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0630-1269-100mg
2-(4-ethoxyphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
851805-26-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0630-1269-40mg
2-(4-ethoxyphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
851805-26-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0630-1269-4mg
2-(4-ethoxyphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
851805-26-0 90%+
4mg
$66.0 2023-05-17

Additional information on 2-(4-ethoxyphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Research Brief on 2-(4-ethoxyphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one (CAS: 851805-26-0)

In recent years, the compound 2-(4-ethoxyphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one (CAS: 851805-26-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique imidazole-thioether scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of enzyme activity and receptor binding. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The synthesis of 851805-26-0 involves a multi-step process that includes the formation of the imidazole ring followed by the introduction of the thioether and ethoxyphenyl moieties. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for preclinical studies. Notably, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an optimized synthetic route that reduced byproduct formation and enhanced scalability, which is critical for future drug development efforts.

Pharmacological studies have revealed that 851805-26-0 exhibits potent inhibitory activity against specific kinases involved in inflammatory pathways. In vitro assays conducted by researchers at the University of Cambridge showed that the compound effectively suppresses the activity of p38 MAP kinase, a key player in cytokine production and inflammatory responses. These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, molecular docking simulations indicate that the ethoxyphenyl group plays a crucial role in binding to the kinase's ATP pocket, providing insights for further structural optimization.

In addition to its anti-inflammatory properties, recent research has explored the compound's potential in oncology. A 2024 study in Cancer Research highlighted its ability to induce apoptosis in certain cancer cell lines, particularly those with dysregulated kinase signaling. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase pathways. However, challenges remain in achieving selective cytotoxicity, as off-target effects were observed in normal cells at higher concentrations. Ongoing research aims to address these limitations through targeted delivery systems or structural modifications.

From a pharmacokinetic perspective, preliminary animal studies indicate moderate bioavailability and a half-life suitable for daily dosing. However, metabolic stability remains a concern, as the compound undergoes rapid hepatic clearance due to oxidation of the thioether moiety. Several research groups are investigating prodrug strategies or formulation approaches to improve its metabolic profile. These efforts are critical for advancing 851805-26-0 into clinical trials.

In conclusion, 2-(4-ethoxyphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one represents a promising scaffold for drug development, with demonstrated activity in inflammation and oncology. While challenges in selectivity and pharmacokinetics persist, recent advancements in synthesis and mechanistic understanding provide a solid foundation for future research. Collaborative efforts between chemists, biologists, and clinicians will be essential to unlock the full therapeutic potential of this intriguing molecule.

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd